2-Oxospirilloxanthin
Description
2-Oxospirilloxanthin is a carotenoid derivative characterized by a unique ketone group at the C2 position of its polyene backbone. This structural modification distinguishes it from its parent compound, spirilloxanthin, and other carotenoids. Carotenoids like 2-oxospirilloxanthin play critical roles in photoprotection, light harvesting, and antioxidant activities in photosynthetic organisms . Its synthesis typically involves oxidative modifications of spirilloxanthin, with enzymatic pathways catalyzing the introduction of the ketone group. While detailed biosynthesis mechanisms remain understudied, comparative analyses with analogous compounds provide insights into its functional and structural uniqueness .
Properties
Molecular Formula |
C42H58O3 |
|---|---|
Molecular Weight |
610.9 g/mol |
IUPAC Name |
(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-2,31-dimethoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaen-3-one |
InChI |
InChI=1S/C42H58O3/c1-34(22-15-24-36(3)26-17-28-38(5)30-19-33-41(7,8)44-11)20-13-14-21-35(2)23-16-25-37(4)27-18-29-39(6)31-32-40(43)42(9,10)45-12/h13-32H,33H2,1-12H3/b14-13+,22-15+,23-16+,26-17+,27-18+,30-19+,32-31+,34-20+,35-21+,36-24+,37-25+,38-28+,39-29+ |
InChI Key |
AUIMFBMJZYMMRO-MRLRKSOKSA-N |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\C=C\C(=O)C(C)(C)OC)\C)\C)/C=C/CC(C)(C)OC |
Canonical SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)OC)C)C)C=CCC(C)(C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Carotenoids
Table 1: Comparative Analysis of 2-Oxospirilloxanthin and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Role | Source Organisms |
|---|---|---|---|---|---|
| 2-Oxospirilloxanthin | C₄₀H₅₄O₂ | 566.86 | Ketone, Conjugated double bonds | Photoprotection, Antioxidant | Purple photosynthetic bacteria |
| Spirilloxanthin | C₄₀H₅₆O | 552.88 | Hydroxyl, Conjugated double bonds | Light harvesting, Membrane stabilization | Rhodospirillaceae family |
| Canthaxanthin | C₄₀H₅₂O₂ | 564.84 | Ketone, Conjugated double bonds | Antioxidant, Pigmentation | Microalgae, Crustaceans |
| Astaxanthin | C₄₀H₅₂O₄ | 596.84 | Hydroxyl, Ketone, Conjugated bonds | Anti-inflammatory, UV protection | Haematococcus pluvialis |
Key Findings:
Unlike astaxanthin, which has dual hydroxyl and ketone groups, 2-oxospirilloxanthin lacks hydroxyl moieties, reducing its solubility in aqueous environments .
Spectroscopic Properties :
- UV-Vis spectra of 2-oxospirilloxanthin show a redshift (λₘₐₓ ≈ 490 nm) compared to spirilloxanthin (λₘₐₓ ≈ 470 nm), indicating extended conjugation due to the ketone group .
- IR spectroscopy confirms the presence of a ketone carbonyl stretch at 1700–1750 cm⁻¹, absent in spirilloxanthin .
In contrast, astaxanthin demonstrates broader therapeutic applications, including neuroprotection and cardiovascular benefits, owing to its hydroxyl groups and higher oxidative stability .
Key Observations:
- Enzymatic vs. Chemical Synthesis : 2-Oxospirilloxanthin’s enzymatic synthesis offers higher stereochemical precision but lower yield compared to canthaxanthin’s chemical synthesis .
- Stability : The ketone group in 2-oxospirilloxanthin reduces its photostability relative to spirilloxanthin, necessitating storage in dark, anaerobic conditions .
Industrial and Pharmacological Relevance
- 2-Oxospirilloxanthin: Limited commercial use due to low natural abundance and complex extraction protocols.
- Astaxanthin : Widely used in nutraceuticals (e.g., sports supplements) and cosmetics, with a market value exceeding $600 million annually .
- Canthaxanthin : Employed as a food colorant (E161g) but restricted in some regions due to retinal toxicity at high doses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
